2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
Description
Systematic Nomenclature and Chemical Abstract Service Registry Analysis
The systematic nomenclature of this compound reflects its complex molecular architecture through International Union of Pure and Applied Chemistry naming conventions. The compound is officially registered under Chemical Abstract Service registry number 1320288-30-9, establishing its unique chemical identity within global chemical databases. This registry designation ensures unambiguous identification across pharmaceutical and research applications, distinguishing it from structurally related quinazoline derivatives.
The systematic name precisely describes the substitution pattern on the quinazoline core structure, indicating the presence of chlorine atoms at positions 2 and 4, a methoxy group at position 6, and a complex propoxy-pyrrolidine substituent at position 7. Alternative nomenclature systems refer to this compound as Quinazoline, 2,4-dichloro-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]-, emphasizing the hierarchical arrangement of functional groups. The MDL number MFCD21099509 provides an additional unique identifier for chemical database searches and inventory management systems.
Chemical databases consistently recognize multiple synonymous designations for this compound, including variations in the presentation of the pyrrolidine substituent nomenclature. These alternative names facilitate comprehensive literature searches and ensure proper identification across different chemical information systems. The standardized Chemical Abstract Service registry system maintains authoritative records of all validated synonyms and structural representations.
Molecular Formula and Weight Validation
The molecular formula C16H19Cl2N3O2 accurately represents the atomic composition of this compound, indicating sixteen carbon atoms, nineteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms. This formula corresponds to a calculated molecular weight of 356.25 grams per mole, establishing the compound's molar mass for quantitative analytical applications. The precise atomic composition enables accurate stoichiometric calculations and mass spectrometric identification protocols.
Independent verification of molecular weight calculations across multiple chemical databases confirms the accuracy of the 356.25 grams per mole value. This molecular weight falls within the typical range for small molecule pharmaceutical compounds, indicating favorable characteristics for potential bioavailability and membrane permeation properties. The presence of two chlorine atoms contributes significantly to the overall molecular mass while potentially enhancing metabolic stability through halogen bonding interactions.
The elemental composition analysis reveals a balanced distribution of heteroatoms that influence the compound's physicochemical properties. The nitrogen content of 11.8% reflects the quinazoline core structure and pyrrolidine substituent, while the chlorine content of 19.9% indicates substantial halogen substitution that affects molecular polarity and lipophilicity. The oxygen content of 8.9% primarily derives from the methoxy and propoxy ether linkages, contributing to hydrogen bonding potential and aqueous solubility characteristics.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight | Contribution (g/mol) | Percentage |
|---|---|---|---|---|
| Carbon | 16 | 12.01 | 192.16 | 53.9% |
| Hydrogen | 19 | 1.008 | 19.15 | 5.4% |
| Chlorine | 2 | 35.45 | 70.90 | 19.9% |
| Nitrogen | 3 | 14.007 | 42.02 | 11.8% |
| Oxygen | 2 | 15.999 | 31.998 | 9.0% |
| Total | 42 | - | 356.25 | 100.0% |
Stereochemical Configuration and Conformational Analysis
The stereochemical analysis of this compound reveals a planar quinazoline core structure with flexible side chain conformations that significantly influence its three-dimensional molecular geometry. The quinazoline bicyclic system maintains rigidity through aromatic conjugation, while the propoxy linker and pyrrolidine ring exhibit conformational flexibility that affects molecular recognition and binding interactions. The absence of chiral centers in the molecule eliminates stereoisomerism concerns, simplifying analytical characterization and synthetic preparation protocols.
The propoxy chain connecting the quinazoline core to the pyrrolidine substituent adopts multiple conformational states in solution, with extended and folded conformations representing energetically accessible arrangements. Computational modeling studies suggest that the extended conformation positions the pyrrolidine nitrogen approximately 8-10 angstroms from the quinazoline core, enabling potential intramolecular interactions with appropriately positioned binding sites. The pyrrolidine ring itself maintains a puckered five-membered ring conformation with rapid ring flipping at ambient temperatures.
Conformational analysis indicates that the methoxy substituent at position 6 and the complex propoxy-pyrrolidine group at position 7 create a distinctive three-dimensional molecular surface that distinguishes this compound from simpler quinazoline derivatives. The spatial arrangement of these substituents generates specific electrostatic and steric interaction patterns that contribute to selective molecular recognition properties. The chlorine substituents at positions 2 and 4 further modify the electronic distribution and hydrogen bonding characteristics of the quinazoline core.
Comparative Structural Analysis with Related Quinazoline Derivatives
Comparative structural analysis reveals that this compound shares the fundamental 2,4-dichloroquinazoline core structure with several related pharmaceutical compounds while distinguishing itself through unique substituent patterns at positions 6 and 7. The closely related compound 2,4-Dichloro-6,7-dimethoxyquinazoline (Chemical Abstract Service 27631-29-4) differs primarily in the substitution at position 7, where simple methoxy groups replace the complex propoxy-pyrrolidine moiety. This structural modification significantly alters the molecular weight from 259.09 grams per mole for the dimethoxy derivative to 356.25 grams per mole for the pyrrolidine-containing compound.
Another structurally related compound, 2,4-Dichloro-6-methoxy-7-propoxyquinazoline (Chemical Abstract Service 62484-25-7), shares the methoxy substitution at position 6 but contains a simple propoxy group at position 7 rather than the pyrrolidine-functionalized propoxy chain. This comparison highlights the significance of the pyrrolidine substituent in defining the unique pharmacological profile of the target compound. The molecular weight difference of 69.11 grams per mole between these compounds directly reflects the addition of the pyrrolidine ring system.
Synthesis pathway analysis indicates that this compound can be prepared from 2,4-dichloro-6,7-dimethoxyquinazoline as a key intermediate through selective demethylation and subsequent alkylation procedures. The synthetic transformation involves treatment with ionic liquid reagents followed by nucleophilic substitution with 3-(pyrrolidin-1-yl)propanol, achieving reported yields of approximately 69% under optimized reaction conditions. This synthetic accessibility enhances the compound's potential for pharmaceutical development and large-scale production.
Table 2: Structural Comparison of Related Quinazoline Derivatives
| Compound | Chemical Abstract Service | Molecular Formula | Molecular Weight | Position 6 | Position 7 |
|---|---|---|---|---|---|
| Target Compound | 1320288-30-9 | C16H19Cl2N3O2 | 356.25 | Methoxy | Propoxy-pyrrolidine |
| Dimethoxy Analog | 27631-29-4 | C10H8Cl2N2O2 | 259.09 | Methoxy | Methoxy |
| Simple Propoxy Analog | 62484-25-7 | C12H12Cl2N2O2 | 287.14 | Methoxy | Propoxy |
Properties
IUPAC Name |
2,4-dichloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKBTXVRGWUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is a quinazoline derivative with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This compound is characterized by its unique structure, which includes a pyrrolidine moiety that enhances its biological activity. The following sections delve into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₉Cl₂N₃O₂
- Molecular Weight : 356.25 g/mol
- CAS Number : 1320288-30-9
Quinazoline derivatives typically exert their biological effects by interacting with specific protein targets within cells, modulating their activity. For this compound, the proposed mechanisms include:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting various kinases involved in cancer progression.
- Tubulin Polymerization Inhibition : Some studies indicate that quinazoline derivatives can disrupt tubulin polymerization, thereby affecting cell division and growth.
Anticancer Activity
Research has demonstrated that quinazoline derivatives can exhibit potent anticancer properties. A review highlighted the synthesis and evaluation of multiple quinazoline compounds against various cancer cell lines, showing that modifications at specific positions significantly enhance their cytotoxicity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.5 | EGFR Inhibition |
| Compound B | MCF7 (Breast) | 0.8 | Tubulin Inhibition |
| 2,4-Dichloro... | DU145 (Prostate) | TBD | TBD |
Note: TBD = To Be Determined
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of a basic side chain at position 6 or 7 significantly influences the cytotoxicity of quinazoline derivatives . The introduction of the pyrrolidine group in this compound enhances its interaction with target proteins.
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives similar to this compound:
- Case Study on EGFR Inhibition :
- In Vitro Tubulin Polymerization Assay :
Pharmacokinetics
The pharmacokinetic profile of quinazoline derivatives can vary widely based on their structural features. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for determining their therapeutic potential .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that quinazoline derivatives can exhibit potent anticancer properties. The presence of specific substituents significantly influences their cytotoxicity against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| Compound A (example) | A549 (Lung) | 0.5 | EGFR Inhibition |
| Compound B (example) | MCF7 (Breast) | 0.8 | Tubulin Inhibition |
| 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline | DU145 (Prostate) | TBD | TBD |
Note: TBD = To Be Determined
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship indicate that modifications at positions 6 and 7 of the quinazoline ring significantly affect cytotoxicity. The introduction of basic side chains, such as the pyrrolidine group in this compound, enhances its interaction with target proteins and improves its overall biological activity.
Case Study on EGFR Inhibition
A study investigated the effects of various quinazoline derivatives on EGFR signaling pathways. The findings indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on EGFR phosphorylation, leading to reduced cell viability in cancer models.
In Vitro Tubulin Polymerization Assay
In vitro assays have shown that quinazoline derivatives can inhibit tubulin polymerization. This effect is critical for their anticancer activity as it disrupts the normal mitotic spindle formation during cell division.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of quinazoline derivatives varies based on structural features. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for determining their therapeutic potential.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | TBD |
| Distribution | TBD |
| Metabolism | TBD |
| Excretion | TBD |
Note: TBD = To Be Determined
Comparison with Similar Compounds
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline (CAS 264208-55-1)
- Molecular formula: C₁₇H₂₃ClN₄O₂
- Molecular weight: 350.84 g/mol
- Key differences: Replaces the pyrrolidine ring with a 4-methylpiperazine group .
- Impact:
Anti-Angiogenic Quinazolines: Cediranib (AZD2171)
4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (Cediranib)
- Molecular formula: C₂₅H₂₇FN₄O₃
- Molecular weight: 450.51 g/mol
- Key differences:
- Substitutes chlorine atoms at positions 2 and 4 with an indole-oxy group at position 3.
- Retains the pyrrolidinylpropoxy chain at position 6.
- Biological Activity:
Morpholine-Based Analogues
7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one
- Molecular formula: C₁₆H₂₁N₃O₄
- Key differences: Replaces pyrrolidine with morpholine and features a ketone group at position 4.
- Impact:
- Morpholine’s oxygen atom increases hydrophilicity compared to pyrrolidine.
- Used as an intermediate in synthesizing anti-cancer agents like gefitinib .
Preparation Methods
Starting Materials and Key Intermediates
- Methyl 4-hydroxy-3-methoxybenzoate is commonly used as a starting material, which undergoes alkylation with 1-chloro-3-iodopropane to introduce the propoxy side chain.
- Nitration and reduction steps convert intermediates into amino derivatives necessary for quinazoline ring formation.
- Formation of urea intermediates and subsequent ring closure afford quinazolinone intermediates, which are then converted into 2,4-dichloroquinazoline derivatives.
Installation of the Pyrrolidinylpropoxy Group
- The 7-position substitution with the 3-(pyrrolidin-1-yl)propoxy group is achieved via nucleophilic aromatic substitution (SNAr) on chloroquinazoline intermediates using pyrrolidine as the nucleophile.
- This step often involves displacement of a chlorine atom on the quinazoline ring by the pyrrolidinylpropoxy side chain under controlled conditions.
Chlorination and Final Functionalization
- Chlorination at positions 2 and 4 of the quinazoline core is performed using reagents such as trichlorophosphate in the presence of bases like N-ethyl-N,N-diisopropylamine under inert atmosphere at elevated temperatures (~100°C) for about 2 hours.
- This step ensures the formation of the 2,4-dichloro substituted quinazoline necessary for the final compound.
Representative Synthetic Route (Summary)
Key Experimental Details and Conditions
- Alkylation of hydroxybenzoate with 1-chloro-3-iodopropane is typically carried out under mild conditions to ensure selective substitution.
- Nitration is performed to introduce nitro groups, which are subsequently reduced to amines; these amines are crucial for urea formation and ring closure.
- Cyclization to form the quinazoline ring is achieved via intramolecular reactions following urea formation.
- Chlorination uses trichlorophosphate with a sterically hindered base to selectively chlorinate the 2 and 4 positions on the quinazoline ring.
- Nucleophilic aromatic substitution reactions are often conducted under inert atmosphere to prevent side reactions, with pyrrolidine displacing chlorine at the 7-position.
- Microwave irradiation has been used in some synthetic steps to improve reaction rates and yields, particularly in SNAr reactions.
Research Findings and Optimization
- The synthetic route allows for late-stage introduction of various 2-amino groups, facilitating structural diversity and optimization of biological activity.
- Purity of final compounds exceeds 95% as confirmed by HPLC, ensuring suitability for biological assays.
- The synthetic methodology has been optimized to provide good overall yields with high selectivity for the desired substitution pattern.
- Microwave-assisted SNAr reactions have demonstrated improved efficiency in some steps, reducing reaction times and increasing yields.
Q & A
Basic Research Questions
What are the established synthetic routes for 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline is reacted with pyrrolidine in a polar aprotic solvent (e.g., isopropanol) under reflux (4–6 hours) to introduce the pyrrolidinylpropoxy side chain. Purification involves filtration, washing with chilled solvent, and recrystallization (ethanol/water), yielding ~84% purity . Key parameters include:
| Reagent | Conditions | Yield | Purification |
|---|---|---|---|
| Pyrrolidine, isopropanol | Reflux (4 h) | 84% | Filtration, recrystallization |
| DMSO (solvent) | Reflux (18 h) | 65% | Ice-water precipitation |
Optimization focuses on solvent choice, temperature, and reaction time to minimize byproducts and maximize regioselectivity.
How is structural characterization performed for this quinazoline derivative?
Characterization relies on:
- 1H-NMR : Peaks at δ 1.42 (t, 3H, CH3), 3.80 (t, 2H, OCH2), and 8.72 (d, 1H, quinazoline H) confirm substituent positions .
- HPLC : A C18 column with 10% MeOH/0.1% TFA gradient ensures >95% purity. Retention time and peak symmetry are critical for quality control .
- Mass spectrometry : [M+H]+ at m/z 405.1 aligns with the molecular formula .
What standard biological assays evaluate this compound’s activity?
Primary assays include:
- Kinase inhibition : EGFR/VEGFR-2 inhibition is measured via enzymatic assays (IC50 values). For example, derivatives with pyrrolidinylpropoxy groups show IC50 < 10 nM for VEGFR2 .
- Cytotoxicity : PC-3 (prostate cancer) cell viability assays (MTT or CellTiter-Glo) assess growth inhibition. IC50 values correlate with substituent hydrophobicity .
- DNA intercalation : Fluorescence-based DNA-binding assays (e.g., ethidium bromide displacement) evaluate intercalative potential .
Advanced Research Questions
How do structural modifications at the C-6 and C-7 positions affect potency and selectivity?
- C-6 methoxy : Enhances binding to kinase ATP pockets by forming hydrogen bonds with hinge regions (e.g., EGFR). Replacement with bulkier groups (e.g., diethylaminoethoxy) improves solubility but may reduce affinity .
- C-7 pyrrolidinylpropoxy : The basic pyrrolidine nitrogen increases cellular uptake via protonation in acidic tumor microenvironments. Longer chains (e.g., piperidinylhexyloxy) improve VEGFR2 selectivity but reduce bioavailability .
| Substituent | Target | IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Pyrrolidinylpropoxy | VEGFR2 | 0.5 | 12.3 |
| Morpholinylpropoxy | EGFR | 2.1 | 18.9 |
| Piperidinylhexyloxy | VEGFR2 | 0.3 | 5.8 |
What strategies address poor aqueous solubility in preclinical studies?
- Salt formation : Maleate salts (e.g., Cediranib maleate) improve solubility by 3–5 fold .
- Prodrug design : Esterification of the methoxy group (e.g., acetylated derivatives) enhances dissolution rates .
- Nanoparticle encapsulation : PEGylated liposomes increase plasma half-life and tumor accumulation .
How can resistance mechanisms to this compound be investigated?
- Kinase mutation profiling : Sequencing resistant cell lines (e.g., NSCLC) identifies gatekeeper mutations (e.g., T790M in EGFR) that sterically hinder binding .
- Combination therapy : Co-administration with MET inhibitors (e.g., Crizotinib) overcomes compensatory signaling in Cediranib-resistant glioblastoma models .
What computational methods guide the design of quinazoline derivatives?
- Docking studies : AutoDock/Vina models predict binding poses in VEGFR2’s ATP pocket (PDB: 4AG8). The pyrrolidinylpropoxy group occupies a hydrophobic cleft near Lys868 .
- QSAR models : Hammett constants (σ) for substituents at C-4 correlate with logP and IC50 values (R² = 0.89) .
What analytical challenges arise in quantifying this compound in biological matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
